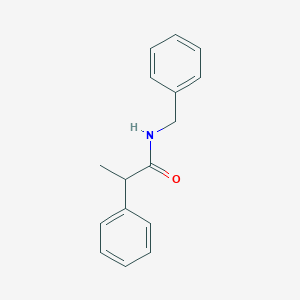![molecular formula C19H18N4O3S B257115 3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257115.png)
3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives, which have been found to possess various biological activities.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, the compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of protein kinase B (Akt), which is a signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects
Studies have shown that 3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. For example, the compound has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, the compound has been found to reduce the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential therapeutic applications. The compound has been found to possess various biological activities, which make it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that the compound may have toxic effects on normal cells at high concentrations.
Future Directions
There are several future directions for the study of 3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action. Understanding how the compound exerts its biological effects can provide insights into its potential therapeutic applications. Another direction is to study the compound's pharmacokinetics and pharmacodynamics. This information can help in the development of safe and effective drugs based on this compound. Additionally, future studies can investigate the potential use of this compound in combination with other drugs for enhanced therapeutic efficacy.
Synthesis Methods
The synthesis of 3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the condensation of 4-methoxybenzyl hydrazine and 4-methoxybenzaldehyde to form 4-methoxybenzylidene hydrazine. This intermediate is then reacted with 4-methoxyphenylacetic acid and thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-5-mercapto-1,3,4-thiadiazole to form the target compound.
Scientific Research Applications
3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, analgesic, and anti-cancer activities. The compound has also been studied for its potential use as an anti-microbial agent.
properties
Product Name |
3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molecular Formula |
C19H18N4O3S |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
6-[(4-methoxyphenoxy)methyl]-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4O3S/c1-24-14-5-3-13(4-6-14)11-17-20-21-19-23(17)22-18(27-19)12-26-16-9-7-15(25-2)8-10-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
LAEYKJDDYJMHKA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B257067.png)
![6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257086.png)
![3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257087.png)
![7-(4-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B257101.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257103.png)
![6-[(3,4-Dimethylphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257104.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257105.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257106.png)
![6-(3-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257108.png)
![ethyl 2-(3-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B257111.png)
![1-{[6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole](/img/structure/B257113.png)
![3-(4-Methoxybenzyl)-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257116.png)
![3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257117.png)